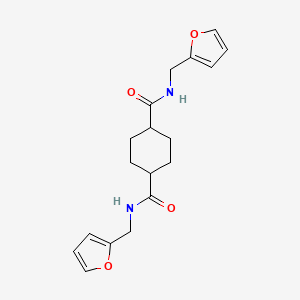
N,N'-bis(2-furylmethyl)-1,4-cyclohexanedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(2-furylmethyl)-1,4-cyclohexanedicarboxamide, also known as 'FDCA', is a small molecule that has shown promising results in scientific research applications. FDCA is a cyclic amide derivative that has been synthesized using several methods and has demonstrated potential in various fields of research.
Mécanisme D'action
The mechanism of action of FDCA is not fully understood, but it is believed to be due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. FDCA has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
FDCA has been shown to have low toxicity and is well-tolerated in animal studies. It has also been shown to have anti-inflammatory and anti-oxidant effects, which make it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
FDCA has several advantages in lab experiments, including its high yield and purity. However, its mechanism of action is not fully understood, and more research is needed to determine its potential side effects and long-term safety.
Orientations Futures
There are several future directions for FDCA research, including studying its potential as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress-related diseases. Additionally, more research is needed to determine its mechanism of action and potential side effects. FDCA also has potential as a starting material for the synthesis of other cyclic amide derivatives with potential therapeutic applications.
Méthodes De Synthèse
FDCA can be synthesized using different methods, including the reaction of 2-furylmethylamine with cyclohexanone followed by the reaction with phosgene and ammonia. Another method involves the reaction of 2-furylmethylamine with cyclohexanone followed by the reaction with oxalyl chloride and ammonia. The yield of FDCA using these methods is high, and the purity can be achieved using recrystallization.
Applications De Recherche Scientifique
FDCA has been studied in various scientific research applications, including as a promising anti-cancer agent. Studies have shown that FDCA can inhibit the growth of cancer cells in vitro and in vivo. Additionally, FDCA has been studied for its anti-inflammatory and anti-oxidant properties, which make it a potential therapeutic agent for various diseases.
Propriétés
IUPAC Name |
1-N,4-N-bis(furan-2-ylmethyl)cyclohexane-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c21-17(19-11-15-3-1-9-23-15)13-5-7-14(8-6-13)18(22)20-12-16-4-2-10-24-16/h1-4,9-10,13-14H,5-8,11-12H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYYPIFEVLMPHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NCC2=CC=CO2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

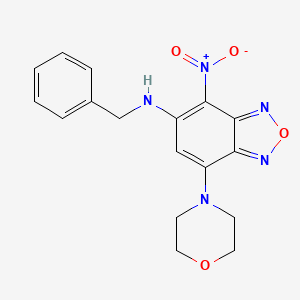
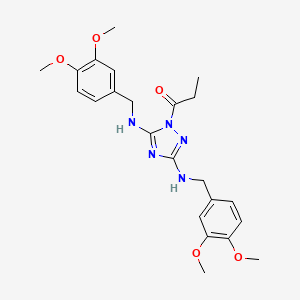
![N,2-dimethyl-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B4969431.png)
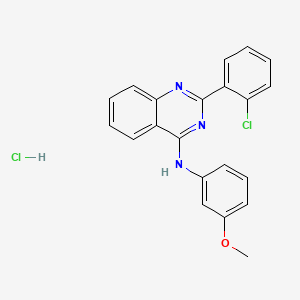
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B4969441.png)

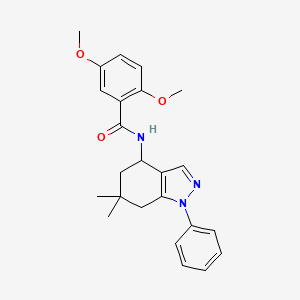
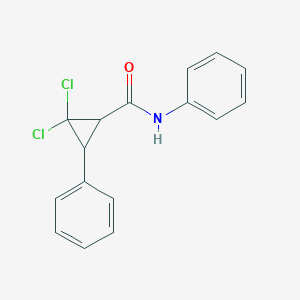
![(3aS*,5S*,9aS*)-5-(4-methoxy-1-naphthyl)-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4969474.png)
![ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B4969480.png)
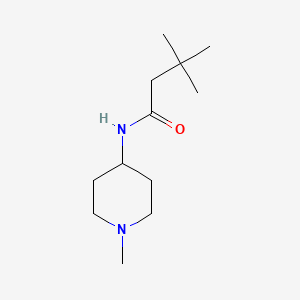
![2-[6-(4-morpholinyl)-6-oxohexyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4969487.png)
![1-cyclohexyl-2-(2,5-dimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4969506.png)
![N-{1-[1-(4-isopropylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4969524.png)